molecular formula C7H10F3NO2 B12292967 (1R,2R)-2-Amino-cyclopentanol Trifluoroacetate

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetate

Cat. No.: B12292967
M. Wt: 197.15 g/mol
InChI Key: GSKDGPCOPWAGES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetate is a chemical compound with the molecular formula C7H10F3NO2 It is a derivative of cyclopentanol, where the amino group is attached to the second carbon, and the trifluoroacetate group is attached to the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetate typically involves the following steps:

    Cyclopentanol Derivatization: The starting material, cyclopentanol, undergoes a series of chemical transformations to introduce the amino group at the second carbon position.

    Amino Group Protection: The amino group is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.

    Trifluoroacetate Introduction: The protected amino-cyclopentanol is then reacted with trifluoroacetic anhydride under controlled conditions to introduce the trifluoroacetate group.

    Deprotection: The protecting group is removed to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of flow microreactors, to enhance efficiency and yield. These methods ensure the large-scale production of the compound with high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoroacetate group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while reduction may produce cyclopentanol derivatives.

Scientific Research Applications

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-Amino-cyclopentanol Trifluoroacetate involves its interaction with specific molecular targets and pathways. The trifluoroacetate group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-Amino-cyclopentanol Trifluoroacetate: A stereoisomer with different spatial arrangement of atoms.

    Cyclopentanol Derivatives: Compounds with similar cyclopentanol backbone but different functional groups.

    Trifluoroacetate Derivatives: Compounds containing the trifluoroacetate group but with different core structures.

Uniqueness

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetate is unique due to its specific stereochemistry and combination of functional groups. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.

Biological Activity

(1R,2R)-2-Amino-cyclopentanol Trifluoroacetate is a chiral compound notable for its unique cyclopentane structure, which incorporates an amino group at the second carbon and a trifluoroacetate moiety. This configuration not only enhances its solubility and stability but also influences its biological interactions, particularly in neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's stereochemistry is crucial for its biological activity. The (1R,2R) configuration is associated with specific interactions within biological systems, particularly in modulating neurotransmitter systems. Its trifluoroacetate component contributes to increased solubility in biological media, facilitating its use in various pharmacological contexts.

Research indicates that this compound interacts with neurotransmitter receptors, influencing synaptic transmission and receptor activity. The compound has been explored for its potential as a scaffold in drug development aimed at treating neurological disorders. Key findings include:

  • Neurotransmitter Interaction : The compound has shown binding affinity to various neurotransmitter receptors, which are critical for synaptic signaling.
  • Influence on Signaling Pathways : Studies suggest that it may modulate signaling pathways associated with neuroprotection and neuroplasticity.

Binding Affinity Studies

Computational modeling and experimental assays have been employed to assess the binding affinity of this compound to neurotransmitter receptors. These studies reveal insights into its mechanism of action and how structural modifications can enhance or diminish biological activity.

StudyMethodologyKey Findings
Computational ModelingIdentified potential binding sites on neurotransmitter receptors.
Experimental AssaysDemonstrated significant modulation of receptor activity.
Structure-Activity Relationship (SAR) AnalysisHighlighted the importance of stereochemistry in receptor interactions.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Neuropharmacological Applications : Investigations have focused on its potential use in treating conditions such as anxiety and depression due to its ability to influence serotonin and dopamine pathways.
  • Antinociceptive Effects : Research has indicated that compounds structurally related to this compound exhibit antinociceptive properties in preclinical models, suggesting potential applications in pain management.

Synthesis Methods

Various synthesis methods for this compound have been reported, highlighting its accessibility for research purposes:

  • Asymmetric Synthesis : Techniques involving chiral catalysts have been employed to produce enantiomerically pure forms of the compound.
  • Functional Group Modifications : The trifluoroacetate moiety can be modified to enhance biological activity or alter pharmacokinetic properties.

Properties

Molecular Formula

C7H10F3NO2

Molecular Weight

197.15 g/mol

IUPAC Name

(2-aminocyclopentyl) 2,2,2-trifluoroacetate

InChI

InChI=1S/C7H10F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4(5)11/h4-5H,1-3,11H2

InChI Key

GSKDGPCOPWAGES-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)OC(=O)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.